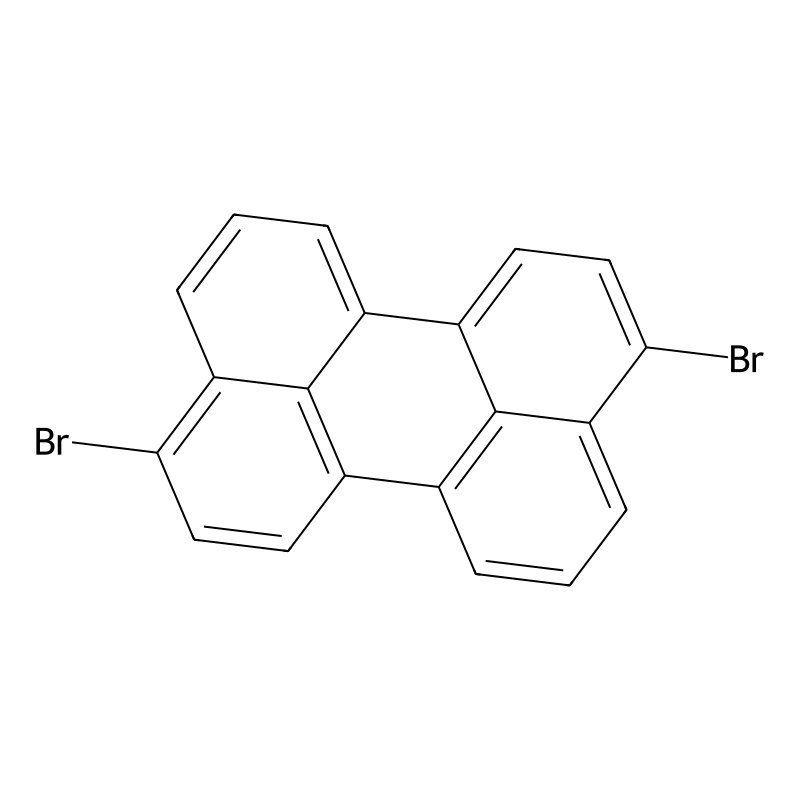

3,9-Dibromoperylene

Content Navigation

Separating 3,9- from 3,10-dibromoperylene isomers is laborious and low-yield, risking kinked polymer backbones. Our 3,9-dibromoperylene (CAS 56752-35-3) provides pure symmetric 180° building block. • >98% isomeric purity ensures linear extension. • Enables straight-chain conjugated polymers for high charge mobility. • Ideal for 5-AGNRs and D-A-D OLED emitters.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

3,9-Dibromoperylene (CAS: 56752-35-3) is a symmetrically functionalized polycyclic aromatic hydrocarbon (PAH) building block. Featuring reactive bromine atoms strictly at the longitudinal 3 and 9 positions of the electron-rich perylene core, it serves as a critical precursor for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. Unlike bay-substituted perylene diimides (PDIs), which act as strong electron acceptors, 3,9-dibromoperylene preserves the native electron-donating character and high fluorescence quantum yield of the perylene core. This structural profile makes it a highly specific procurement choice for synthesizing linear conjugated polymers, donor-acceptor-donor (D-A-D) OLED emitters, and atomically precise graphene nanoribbons (GNRs) where longitudinal structural symmetry is mandatory [1].

Research Fit

Procuring pure 3,9-dibromoperylene is essential because in-house electrophilic bromination of unsubstituted perylene invariably yields a statistical ~1:1 mixture of 3,9-dibromoperylene and its asymmetric isomer, 3,10-dibromoperylene [1]. Separating these isomers is notoriously difficult due to their nearly identical polarities and poor solubilities, requiring tedious, low-yielding repeated recrystallizations[2]. Substituting the pure 3,9-isomer with this crude mixture is highly detrimental for polymer synthesis: while 3,9-linkages provide a linear 180° extension axis critical for ordered π–π stacking, the 3,10-isomer introduces structural 'kinks' that disrupt polymer planarity and degrade charge mobility[3]. Furthermore, attempting to use common perylene diimides (PDIs) as substitutes fails when an electron-rich donor core is required, as the imide groups of PDIs fundamentally convert the core into a strong electron acceptor.

Substitution Risk

References

- [1] Kimouche, A., et al. 'Precursor Geometry Determines the Growth Mechanism in Graphene Nanoribbons.' The Journal of Physical Chemistry C 121.2 (2017): 1147-1153.

- [2] Kawasumi, K., et al. 'Reliable and Reproducible Separation of 3,9- and 3,10-Dibromoperylenes and the Photophysical Properties of Their Alkynyl Derivatives.' Chemistry–An Asian Journal 7.7 (2012): 1616-1625.

- [3] Liu, Q., et al. 'Introduction of Perylene Units for Enhanced Interchain Interaction in Conjugated Polymers for Organic Photovoltaic Devices.' Macromolecules 45.6 (2012): 2662-2667.

Purity and Yield vs. In-House Synthesis

Direct bromination of perylene generates a ~1:1 mixture of 3,9- and 3,10-dibromoperylene. Procuring the phase-pure 3,9-isomer bypasses this 50% immediate yield loss and eliminates the need for repeated fractional recrystallizations, which further diminish material recovery [1].

| Evidence Dimension | Regioisomer distribution in crude synthesis |

| Target Compound Data | >97% pure 3,9-dibromoperylene (procured) |

| Comparator Or Baseline | ~1:1 mixture of 3,9- and 3,10-isomers (in-house bromination) |

| Quantified Difference | Avoids >50% yield loss to the unwanted 3,10-isomer |

| Conditions | Standard electrophilic bromination (NBS or Br2) |

Purchasing the pure 3,9-isomer saves significant laboratory time and prevents structural defects in downstream polymerizations caused by 3,10-isomer contamination.

Buchwald-Hartwig Cross-Coupling Efficiency

The 3,9-bromine sites exhibit high reactivity in palladium-catalyzed aminations. Reacting 3,9-dibromoperylene with diarylamines via Buchwald-Hartwig coupling achieves isolated yields of 60–81%, enabling the efficient synthesis of D-A-D push-pull fluorophores [1].

| Evidence Dimension | Late-stage functionalization yield |

| Target Compound Data | 60–81% isolated yield for 3,9-bis(diarylamino)perylenes |

| Comparator Or Baseline | Unoptimized functionalization of crude perylene mixtures (often <30% yield due to purification losses) |

| Quantified Difference | High-yielding, regioselective access to symmetrically functionalized perylenes |

| Conditions | Pd2(dba)3 / Xantphos, NaOtBu, toluene, 110 °C |

High coupling yields are critical for the cost-effective scale-up of organic electronic materials and custom OLED emitters.

Emission Tuning Range in D-A-D Systems

While unsubstituted perylene is restricted to blue emission, utilizing 3,9-dibromoperylene to attach electron-donating or -withdrawing groups systematically shifts the emission color. D-A-D compounds derived from 3,9-dibromoperylene can be tuned from green to red while maintaining the strong intramolecular charge transfer (ICT) characteristics of the core [1].

| Evidence Dimension | Photophysical emission tuning |

| Target Compound Data | Tunable from green to red (via 3,9-arylamine substitution) |

| Comparator Or Baseline | Unsubstituted perylene (fixed blue emission) |

| Quantified Difference | Broadens the emission spectrum across the visible range |

| Conditions | Steady-state emission spectra in solution/thin-film |

Allows material scientists to procure a single versatile building block to engineer a full spectrum of fluorescent emitters for displays.

Polymer Backbone Linearity for Charge Transport

In Suzuki coupling polymerizations, the 3,9-substitution pattern of this compound ensures a linear longitudinal extension of the polymer backbone. In contrast, the 3,10-isomer creates asymmetric, kinked chains. The linear geometry provided by 3,9-dibromoperylene enhances interchain π–π interactions, which is essential for maximizing charge-carrier mobility in organic photovoltaics [1].

| Evidence Dimension | Polymer backbone geometry and packing |

| Target Compound Data | Linear 180° extension axis (3,9-linkages) |

| Comparator Or Baseline | Kinked/offset extension axis (3,10-linkages) |

| Quantified Difference | Promotes ordered thin-film morphology and stronger π–π stacking |

| Conditions | Suzuki cross-coupling polymerization for OPVs |

Linear polymer backbones are a strict prerequisite for achieving high-performance charge transport in organic thin-film devices.

D-A-D OLED Emitters

3,9-dibromoperylene is the ideal precursor for synthesizing push-pull fluorescent materials. By utilizing Buchwald-Hartwig amination at the 3,9-positions, researchers can attach various arylamines to tune the emission color from green to red, capitalizing on the high quantum yield of the perylene core [1].

Conjugated Polymers for OPVs

In the synthesis of low-bandgap polymers, 3,9-dibromoperylene serves as an electron-rich, linear building block. Its symmetric longitudinal substitution ensures straight polymer backbones during Suzuki or Stille coupling, maximizing interchain π–π interactions and charge-carrier mobility[2].

Graphene Nanoribbons (GNRs)

3,9-dibromoperylene is utilized in the bottom-up, surface-assisted synthesis of N=5 armchair graphene nanoribbons (5-AGNRs). Upon thermal activation on metal surfaces (e.g., Au or Cu), it undergoes Ullmann coupling and cyclodehydrogenation to form highly ordered, narrow-bandgap nanostructures for nanoelectronics[3].

Application Fit Matrix

References

- [1] Lim, J., et al. 'Electron Push–Pull Effects in 3,9-Bis(p-(R)-diphenylamino)perylene and Constraint on Emission Color Tuning.' The Journal of Organic Chemistry 84.18 (2019): 11449-11457.

- [2] Liu, Q., et al. 'Introduction of Perylene Units for Enhanced Interchain Interaction in Conjugated Polymers for Organic Photovoltaic Devices.' Macromolecules 45.6 (2012): 2662-2667.

- [3] Kimouche, A., et al. 'Precursor Geometry Determines the Growth Mechanism in Graphene Nanoribbons.' The Journal of Physical Chemistry C 121.2 (2017): 1147-1153.

XLogP3

Wikipedia

Explore Compound Types

O4Si-4